(3-Propoxypyrrolidin-3-yl)methanol
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Overview
Description
(3-Propoxypyrrolidin-3-yl)methanol is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound features a pyrrolidine ring substituted with a propoxy group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propoxypyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a propoxy group.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions such as hydroxymethylation of the pyrrolidine ring using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Propoxypyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Propoxypyrrolidin-3-yl)formaldehyde.
Reduction: Formation of (3-Propoxypyrrolidin-3-yl)methane.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Propoxypyrrolidin-3-yl)methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxypyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a propoxy group.
(3-Methoxypyrrolidin-3-yl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
(3-Propoxypyrrolidin-3-yl)methanol is unique due to the presence of the propoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3-propoxypyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-2-5-11-8(7-10)3-4-9-6-8/h9-10H,2-7H2,1H3 |
InChI Key |
HOHYSNHCFYJVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCNC1)CO |
Origin of Product |
United States |
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